Product packaging for Acetaldehyde hydrazone(Cat. No.:)

Acetaldehyde hydrazone

Cat. No.: B1247221
M. Wt: 58.08 g/mol
InChI Key: SFYLHIMXJQGKGZ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Hydrazones as Versatile Organic Building Blocks

Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ structure. They are typically formed through the condensation reaction between a hydrazine (B178648) and an aldehyde or ketone. numberanalytics.comwikipedia.org This reaction creates a carbon-nitrogen double bond, which is a key feature responsible for the diverse reactivity of hydrazones. numberanalytics.com

The significance of hydrazones in organic chemistry is rooted in their versatility. They serve as crucial intermediates in a wide array of chemical transformations. numberanalytics.comnumberanalytics.com For instance, they are key participants in condensation reactions, cycloadditions, and rearrangements, making them invaluable tools for the synthesis of complex molecules, including various heterocyclic compounds like pyrazoles and indoles. numberanalytics.commdpi.com The hydrazone functional group contains both nucleophilic (the amino nitrogen) and electrophilic (the imine carbon) centers, allowing it to react with a variety of reagents. mdpi.comsoeagra.com

Hydrazones are foundational to several classic named reactions, including the Wolff–Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction, which transform carbonyl compounds into other functional groups. wikipedia.org Beyond synthetic intermediates, hydrazones have found applications in materials science, diagnostics, and as the basis for bioconjugation strategies, where their specific formation and cleavage conditions are exploited. wikipedia.orgnumberanalytics.com

Historical Context of Acetaldehyde (B116499) Hydrazone within Hydrazone Chemistry Research

The study of hydrazones dates back to the late 19th century and is closely associated with the pioneering work of German chemist Emil Fischer. In 1875, Fischer first synthesized phenylhydrazine (B124118), and his subsequent work on its reactions with sugars led to the formation of hydrazones known as osazones, a critical development in carbohydrate chemistry. princeton.edu The term "hydrazone" was officially coined by Fischer in 1888. nih.gov The fundamental synthesis of hydrazones—the reaction of a carbonyl compound with hydrazine—was established during this early period. numberanalytics.com

While a specific date for the first synthesis of acetaldehyde hydrazone is not prominently documented, its existence and preparation fall squarely within this foundational period of hydrazone chemistry. As one of the simplest aliphatic hydrazones, it would have been accessible through the established condensation method using acetaldehyde and hydrazine. youtube.comdoubtnut.com In the era before the widespread availability of spectroscopic techniques like NMR and mass spectrometry, the formation of crystalline derivatives such as hydrazones (and more commonly, phenylhydrazones) was a standard method for identifying and characterizing liquid aldehydes and ketones. quora.com Therefore, the initial interest in this compound was likely linked to its role as a derivative for the confirmation of acetaldehyde.

Scope and Research Trajectory of this compound Investigations

Contemporary research on this compound and its derivatives has moved far beyond simple characterization, exploring its reactivity in sophisticated synthetic methodologies and novel applications. A significant area of modern investigation involves the use of aldehyde-derived hydrazones in C–H bond functionalization reactions. acs.org These advanced strategies utilize the hydrazone group to direct the activation of otherwise inert C–H bonds, enabling the construction of complex molecular frameworks and providing efficient pathways to functionalized nitrogen-containing molecules. acs.org

The scope of research also extends to environmental and atmospheric chemistry. Acetaldehyde is a significant atmospheric pollutant, and its reactions are crucial to understanding the formation of secondary pollutants like ozone. mdpi.com The study of acetaldehyde's atmospheric transformation products, which can involve hydrazone-like intermediates in analytical methods, contributes to models of urban air quality. mdpi.com

In the realm of chemical biology and materials science, hydrazone linkages are prized for their dynamic nature. The formation of the hydrazone bond is often reversible under specific pH conditions, a property exploited in drug delivery systems and bioconjugation. wikipedia.orgnih.gov Research into acetaldehyde-derived hydrazones includes their potential use in creating responsive materials and probes. For example, hydrazone-based MRI contrast agents have been developed that activate upon reacting with specific aldehydes, demonstrating the potential for creating diagnostic tools based on this chemistry. ultrasoundandmriforcancertherapy.ca Furthermore, investigations into the biological degradation of hydrazones, which can proceed via oxidative pathways rather than simple hydrolysis, are opening up new understandings of how these compounds are metabolized by microorganisms. researchgate.net

Data on this compound and Related Compounds

The following table provides physical and chemical property data for this compound and some of its N-substituted derivatives.

PropertyThis compoundAcetaldehyde methyl hydrazoneAcetaldehyde dimethylhydrazone
CAS Number 5920-04-717167-73-67422-90-4
Molecular Formula C₂H₆N₂C₃H₈N₂C₄H₁₀N₂
Molecular Weight 58.08 g/mol 72.11 g/mol 86.14 g/mol
Boiling Point Not available104.3 °C at 760 mmHg380.04 K (Joback est.)
Density Not available0.82 g/cm³Not available
Flash Point Not available16.9 °CNot available
Data Sources nih.gov chemsrc.com chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2 B1247221 Acetaldehyde hydrazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6N2

Molecular Weight

58.08 g/mol

IUPAC Name

(E)-ethylidenehydrazine

InChI

InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3/b4-2+

InChI Key

SFYLHIMXJQGKGZ-DUXPYHPUSA-N

SMILES

CC=NN

Isomeric SMILES

C/C=N/N

Canonical SMILES

CC=NN

Origin of Product

United States

Advanced Synthetic Methodologies for Acetaldehyde Hydrazone and Its Derivatives

Catalytic Approaches to Acetaldehyde (B116499) Hydrazone Synthesis

Catalysis offers a powerful tool for the synthesis of hydrazones, enabling reactions under milder conditions with improved atom economy. Transition metal catalysts, in particular, have been instrumental in developing novel synthetic routes.

Transition Metal-Catalyzed Hydroamination Reactions for Hydrazone Formation

Transition metal-catalyzed hydroamination has emerged as a highly atom-economical method for synthesizing imines and their derivatives, including hydrazones. google.com This approach involves the addition of an N-H bond across a carbon-carbon multiple bond. acs.org Unlike traditional methods that generate water as a byproduct, this catalytic route can achieve 100% atom utilization. google.com

A notable example involves the use of a titanium-sulfur compound, Ti(NMe2)2(SC6F5)2(NHMe2), as a catalyst for the reaction between 1,1-disubstituted hydrazines and acetylene (B1199291) at room temperature and low pressure. google.com This method provides an effective pathway to 2,2-disubstituted acetaldehyde hydrazones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The reaction couples a nitrogen atom from the hydrazine (B178648) to one of the carbons of the acetylene triple bond. google.com

While early transition metals like titanium and zirconium show high activity, their sensitivity to air and moisture can be a drawback. acs.org Late transition metals have also been explored for hydroamination reactions. For instance, palladium complexes have been used in the hydroamination of alkenes. nih.gov Although challenges remain, particularly with the hydroamination of unactivated alkenes, significant progress has been made. acs.orgacs.org For terminal alkynes, the regioselectivity of the addition can often be controlled by the choice of the catalyst system. acs.org

Electrosynthetic Oxidative Transformations for Hydrazone Access

Electrosynthesis provides a green and efficient alternative to conventional chemical oxidation for accessing and functionalizing hydrazones. beilstein-journals.orgnih.gov By using electrical current to drive oxidative transformations, the need for harsh and often toxic chemical oxidants is eliminated, leading to milder and safer reaction conditions. beilstein-journals.orgresearchgate.net

Electrochemical methods have been successfully employed for various transformations of hydrazones, including the synthesis of azacycles and the C(sp²)-H functionalization of aldehyde-derived hydrazones. beilstein-journals.orgnih.gov For instance, an electrochemical synthesis of diazo compounds from hydrazones has been developed, achieving yields as high as 99% for 24 different examples. researchgate.netacs.org This method is operationally simple and highly electron-efficient. researchgate.netacs.org

Furthermore, electrosynthesis has been utilized for the creation of 1,3,4-oxadiazoles from N-acyl hydrazones through a mediated electrochemical oxidative cyclization. d-nb.info This indirect electrolysis, using a mediator like DABCO, allows for a broad substrate scope and can be performed on a gram scale, even in a one-pot procedure directly from aldehydes and hydrazides. d-nb.info

TransformationReagentsConditionsYieldReference
Diazo compound synthesisHydrazonesElectrochemical oxidationUp to 99% researchgate.netacs.org
1,3,4-Oxadiazole synthesisN-acyl hydrazonesMediated electrochemical oxidationUp to 83% d-nb.info
C(sp²)-H FunctionalizationAldehyde-derived N-(2-pyridinyl)hydrazonesConstant current electrolysis (7 mA), MeCN/H₂O, heat- beilstein-journals.org

Mechanochemical and Solid-State Synthesis of Hydrazone Derivatives

Mechanochemistry and solid-state reactions represent environmentally friendly and efficient alternatives to traditional solvent-based synthesis. rsc.orgrsc.org These methods often lead to higher yields, shorter reaction times, and reduced solvent waste. rsc.orgacs.org

Mechanochemical synthesis, such as liquid-assisted grinding (LAG), has been successfully applied to the preparation of various hydrazone derivatives in excellent yields (>99%). rsc.org This technique involves milling the solid reactants with a small amount of liquid. Studies have shown that hydrazones prepared via mechanochemistry exhibit similar powder X-ray diffraction (PXRD) patterns to those synthesized through solution-based methods, indicating similar crystalline forms. rsc.org

Solid-state melt reactions, where a mixture of solid reactants is heated without a solvent, have also proven effective for synthesizing hydrazone derivatives. rsc.orgrsc.org This method is particularly efficient for derivatives of (iso)nicotinic based hydrazones. rsc.org Furthermore, the continuous synthesis of hydrazone-based active pharmaceutical ingredients (APIs) has been demonstrated using twin-screw extrusion (TSE), a solvent-free mechanochemical process. acs.org This scalable method avoids the large amounts of organic solvents and complex workup procedures associated with traditional solution-based synthesis. acs.org For example, the synthesis of nitrofurantoin (B1679001) and dantrolene, both containing an N-acylhydrazone moiety, has been achieved with full conversion of reagents after one hour of ball milling at 30 Hz. acs.org

MethodReactantsProductYieldReference
Liquid-Assisted Grinding (LAG)Dihydroxybenzaldehydes, HydrazidesHydrazones>99% rsc.org
Solid-State Melt ReactionDihydroxybenzaldehydes, (Iso)nicotinic hydrazidesHydrazone derivatives- rsc.org
Twin-Screw Extrusion (TSE)Furfural derivative, 1-Aminohydantoin hydrochlorideNitrofurantoin/DantroleneFull conversion acs.org

Chemo- and Regioselective Synthesis of Acetaldehyde Hydrazone Variants

The chemo- and regioselective synthesis of this compound variants is crucial for accessing specific isomers and functionalized derivatives for various applications. Advanced synthetic strategies often employ catalytic systems or specific reaction conditions to control the outcome of the reaction.

Palladium-catalyzed cross-coupling reactions have demonstrated high chemo- and regioselectivity in the synthesis of complex molecules derived from hydrazones. rsc.orgchemrxiv.org For example, a Tsuji-Trost-type vinyl epoxide cross-coupling using hydrazones as organometallic equivalents allows for the regioselective synthesis of 2-alkyl-β,γ-unsaturated alcohols. rsc.orgchemrxiv.org This method showcases high functional group tolerance and can be applied to the late-stage functionalization of natural product derivatives. rsc.org The reaction proceeds with high regioselectivity, favoring the branched homoallylic alcohol product. chemrxiv.org

In another example, the copper(II)-catalyzed cascade reaction of saturated ketones with aldehyde hydrazones leads to the highly regioselective synthesis of 1,3,4-trisubstituted pyrazoles. sioc-journal.cn The proposed mechanism involves the in situ formation of an enone intermediate followed by a [2+3] annulation with the aldehyde hydrazone. sioc-journal.cn This protocol is noted for its use of simple starting materials, broad substrate scope, and excellent atom economy. sioc-journal.cn

Furthermore, the synthesis of 5-trifluoromethyl-1,2,4-triazoles has been achieved with high regioselectivity through a [3+2]-cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with trifluoroacetonitrile. mdpi.com The reaction tolerates a wide range of functional groups on the hydrazonyl chloride, consistently yielding the desired triazole product. mdpi.com

Green Chemistry Approaches in this compound Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of hydrazones to develop more sustainable and environmentally benign processes. orientjchem.org These approaches focus on reducing or eliminating the use of hazardous solvents, minimizing waste, and improving energy efficiency. mdpi.com

One prominent green method is the use of ultrasonic irradiation. ekb.eg The synthesis of hydrazones and bishydrazones under ultrasonic conditions has been shown to afford better yields and shorter reaction times compared to conventional methods. ekb.eg For example, the reaction of N-(4-(hydrazinecarbonyl) phenyl)acetamide with various aldehydes in ethanol (B145695) under ultrasonic irradiation resulted in higher yields of the corresponding hydrazones. ekb.eg

Another green strategy is the use of mechanochemical methods like grinding, which can be performed solvent-free. mdpi.com The condensation of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones has been achieved with high yields and short reaction times using L-proline as an organocatalyst under solvent-free mechanical grinding conditions. mdpi.com

Synthesis in aqueous media is also a key green approach, eliminating the need for volatile organic solvents. orientjchem.org The synthesis of aromatic hydrazone derivatives has been successfully carried out in an aqueous medium, using acetic acid instead of the more hazardous concentrated sulfuric acid. orientjchem.org These greener methods not only reduce the environmental impact but also often lead to more efficient and economical synthetic routes. orientjchem.org

Green MethodReactantsConditionsAdvantagesReference
Ultrasonic IrradiationHydrazides, AldehydesEthanol, Ultrasonic wavesBetter yield, Shorter reaction time ekb.eg
Mechanical Grinding2-cyano-N'-(2-cyanoacetyl)acetohydrazide, Carbonyl compoundsL-proline catalyst, Solvent-freeHigh yield, Short reaction time, Low cost mdpi.com
Aqueous Medium SynthesisBenzil, Semicarbazide, Aromatic aldehydesAcetic acid, Aqueous mediumElimination of organic solvents and strong acids orientjchem.org

Reactivity Profiles and Reaction Mechanisms of Acetaldehyde Hydrazone

Fundamental Reaction Pathways Involving the Hydrazone Moiety

The core reactivity of acetaldehyde (B116499) hydrazone is centered around the carbon-nitrogen double bond and the adjacent N-H group. These features allow for condensation reactions, as well as hydrolysis and oxidative degradation under specific conditions.

Condensation Reactions with Carbonyl Compounds

Acetaldehyde hydrazone can undergo further condensation reactions with carbonyl compounds, such as aldehydes and ketones. wikipedia.org This reactivity is a fundamental characteristic of hydrazones derived from hydrazine (B178648) itself. wikipedia.org The reaction involves the nucleophilic attack of the remaining -NH2 group of the hydrazone onto the carbonyl carbon of a second aldehyde or ketone molecule. This process results in the formation of an azine, which contains a C=N-N=C linkage, and the elimination of a water molecule. wikipedia.orgorgosolver.com

The general mechanism for hydrazone formation, which provides a basis for understanding this subsequent condensation, begins with the nucleophilic attack of the hydrazine on the carbonyl carbon. numberanalytics.comsoeagra.com This is followed by a proton transfer to form a tetrahedral intermediate, which then eliminates water to yield the hydrazone. numberanalytics.comsoeagra.com The subsequent reaction with another carbonyl compound follows a similar pathway, driven by the nucleophilicity of the terminal nitrogen atom.

Hydrolysis and Oxidative Degradation Mechanisms

Hydrolysis: Acetaldehyde hydrazones are susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen double bond to regenerate the parent aldehyde (acetaldehyde) and the corresponding hydrazine. wikipedia.orgresearchgate.net This reaction is reversible and typically catalyzed by acid. researchgate.netnih.gov The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, followed by the nucleophilic attack of water. nih.gov Subsequent proton transfers lead to the collapse of the tetrahedral intermediate and the release of the aldehyde and hydrazine. nih.gov Studies have shown that alkyl hydrazones are significantly more sensitive to hydrolysis than analogous oximes, by a factor of 100 to 1000. wikipedia.org

Oxidative Degradation: In contrast to simple hydrolysis, biological systems can metabolize acetaldehyde hydrazones through oxidative degradation. researchgate.net For instance, the yeast Candida palmioleophila MK883 can utilize adipic acid bis(ethylidene hydrazide) as a carbon source by degrading the hydrazone linkages. nih.gov This process is catalyzed by a NAD+- or NADP+-dependent hydrazone dehydrogenase (Hdh). nih.gov The enzyme oxidizes and hydrates the C=N double bond, producing the corresponding hydrazide and acetate. nih.govresearchgate.net This biological pathway is distinct from chemical hydrolysis and represents a more complex metabolic process. researchgate.net The proposed mechanism for this enzymatic degradation involves the formation of a ternary complex between the enzyme, the hydrazone, and NAD(P)+, with a conserved cysteine residue being crucial for the catalytic activity. nih.gov

C-H Functionalization Strategies of Acetaldehyde Hydrazones

Recent advancements in organic synthesis have highlighted the utility of acetaldehyde hydrazones as versatile synthons, particularly in C-H functionalization reactions. These strategies enable the introduction of new functional groups at the C(sp²) and C(sp³) positions of the original acetaldehyde moiety, opening avenues for the synthesis of complex molecules. nih.govacs.org

Radical-Mediated C(sp²)-H Functionalization

The C(sp²)-H bond of the azomethine carbon in acetaldehyde hydrazones can be functionalized through radical-mediated processes. rsc.orgresearchgate.netresearcher.life These reactions often proceed under mild conditions and exhibit excellent selectivity. rsc.org A common strategy involves the generation of an aminyl radical as a key intermediate. rsc.org This can be achieved using various methods, including photoredox catalysis under visible light irradiation. nih.govacs.orgrsc.org

These radical processes have been successfully employed for a range of transformations, including:

Difluoroalkylation, trifluoromethylation, and perfluoroalkylation . nih.govacs.org

Amination . nih.govacs.org

Cross-coupling with H-phosphonates to form α-iminophosphine oxides. nih.govacs.org

Azidation with reagents like TMSN3, which can lead to the synthesis of functionalized tetrazoles through a [3 + 2] cycloaddition. nih.govacs.org

These reactions typically involve the oxidation of the hydrazone to an aminyl radical, which then undergoes further reactions to introduce the desired functional group. beilstein-journals.org

Transition Metal-Catalyzed C-H Activation and Cross-Coupling

Transition metal catalysis provides a powerful tool for the C-H activation and functionalization of acetaldehyde hydrazones. nih.govacs.org The hydrazone moiety can act as a directing group, facilitating the selective activation of specific C-H bonds by the metal catalyst. nih.govacs.orgnih.gov

Rhodium(III) catalysis has been particularly effective in this regard. For example, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones has been utilized for the synthesis of functionalized 1H-indazoles. nih.govrsc.org This transformation involves the C-H/C-H cross-coupling of the aldehyde-derived C(sp²)-H bond and an aryl C-H bond of the phenylhydrazine (B124118) moiety. The proposed mechanism involves a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. nih.govrsc.org This strategy has been shown to be scalable and compatible with a good range of functional groups. nih.govrsc.org

Other transition metals like copper and palladium have also been used to catalyze the C(sp²)-H functionalization of aldehyde hydrazones. nih.gov These methods provide an alternative to radical-based approaches and expand the scope of possible transformations.

Sequential C(sp²)-H/C(sp³)-H Bond Functionalization

Building upon the single C-H functionalization strategies, sequential C(sp²)-H/C(sp³)-H bond functionalization has emerged as a more advanced approach for constructing complex molecular architectures. nih.govacs.org This strategy allows for the introduction of multiple functional groups in a controlled manner.

One notable example is the relay photoredox-catalyzed reaction of aldehyde-derived hydrazones with 2,2-dibromo-1,3-dicarbonyls. nih.govacs.org This process enables the sequential functionalization of both the C(sp²)-H bond of the azomethine group and a C(sp³)-H bond, leading to the formation of bioactive fused dihydropyrazole derivatives. nih.govacs.org This type of cascade reaction demonstrates the potential of acetaldehyde hydrazones as versatile building blocks for the efficient synthesis of heterocyclic compounds.

Nucleophilic Addition and Reduction Reactions

This compound is a key intermediate in the Wolff-Kishner reduction, a reaction that deoxygenates aldehydes and ketones to their corresponding alkanes. orgoreview.comorganicchemistrytutor.comalfa-chemistry.com The process begins with the formation of this compound from the reaction of acetaldehyde with hydrazine. orgoreview.combyjus.com This reaction can be performed under either acidic or basic conditions. organicchemistrytutor.com

The mechanism of the Wolff-Kishner reduction involves the following key steps: orgoreview.combyjus.com

Hydrazone Formation: Acetaldehyde reacts with hydrazine (H₂NNH₂) to form this compound. orgoreview.comorganicchemistrytutor.com

Deprotonation: In the presence of a strong base, such as potassium hydroxide (B78521) (KOH), a proton is abstracted from the terminal nitrogen atom of the hydrazone, forming a hydrazone anion. orgoreview.combyjus.com

Resonance and Protonation: The hydrazone anion exhibits resonance, shifting the double bond between the nitrogen atoms and placing a negative charge on the carbon atom. orgoreview.com This carbanion is then protonated by a water molecule. byjus.com

Second Deprotonation and Nitrogen Elimination: The remaining proton on the nitrogen is removed by the base, leading to the formation of a diimide-like intermediate. This intermediate then undergoes a thermodynamically favorable, irreversible elimination of nitrogen gas (N₂) to form a carbanion. orgoreview.commasterorganicchemistry.com

Final Protonation: The resulting carbanion is protonated by water to yield the final alkane product, ethane. orgoreview.combyjus.com

The rate-determining step of the Wolff-Kishner reduction is the formation of the carbon-hydrogen bond in the hydrazone anion. byjus.com The entire reaction is driven by the formation of the highly stable nitrogen gas molecule. masterorganicchemistry.com While the classic Wolff-Kishner reduction requires high temperatures and strong basic conditions, modifications such as the Huang-Minlon modification, which involves distilling off water and excess hydrazine, can lead to shorter reaction times. alfa-chemistry.com

Table 1: Key Intermediates in the Wolff-Kishner Reduction of Acetaldehyde

IntermediateStructureRole in the Reaction
This compoundCH₃CH=NNH₂Initial product of acetaldehyde and hydrazine condensation. orgoreview.comorganicchemistrytutor.com
Hydrazone Anion[CH₃CH=NNH]⁻Formed by deprotonation of the hydrazone. orgoreview.combyjus.com
Carbanion[CH₃CH₂]⁻Formed after the elimination of nitrogen gas. orgoreview.combyjus.com

The reduction of hydrazones, including those derived from acetaldehyde, presents a valuable pathway for the synthesis of chiral amines, which are crucial building blocks in pharmaceuticals and other fine chemicals. d-nb.info Asymmetric reduction of the C=N bond in this compound derivatives is a key strategy to achieve enantiomerically enriched amines.

One of the prominent methods for the synthesis of chiral amines is through the asymmetric reduction of imines and their derivatives, such as hydrazones. acs.org This can be achieved through various catalytic systems, including transition metal-catalyzed asymmetric hydrogenation. acs.org While direct asymmetric hydrogenation of simple hydrazones like this compound is less common, the principles are applicable to more complex, substituted hydrazones.

The general approach involves the use of a chiral catalyst that coordinates to the hydrazone and facilitates the stereoselective addition of a hydride from a reducing agent. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is attached to the nitrogen of the hydrazone, and its steric and electronic properties direct the approach of the reducing agent to one face of the C=N double bond, leading to a diastereoselective reduction. Subsequent removal of the chiral auxiliary yields the desired chiral amine. The Ellman sulfinamide is a notable example of a chiral auxiliary used for the synthesis of bis-α-chiral amines through stereoselective imine functionalization. nih.gov

Furthermore, biocatalysis using enzymes like imine reductases (IREDs) has emerged as a powerful tool for the synthesis of chiral amines. nih.gov These enzymes can catalyze the reductive amination of aldehydes and ketones with high enantioselectivity. nih.gov

Wolff-Kishner Reduction Pathways and Intermediate Role

Cycloaddition Reactions and Heterocycle Synthesis

This compound can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as tetrazoles. nih.gov In these reactions, the hydrazone acts as a three-atom component. An elegant method for the synthesis of functionalized tetrazoles involves the [3+2] cycloaddition of azides with aldehyde hydrazones. nih.govrsc.org

This transformation can be promoted through various means, including electrochemical methods. rsc.org An electrochemical approach offers a green and oxidant-free pathway for the synthesis of tetrazoles from readily available azides and hydrazones. rsc.org The reaction proceeds under mild conditions and is compatible with a range of functional groups. rsc.org

Hypervalent iodine reagents can also be utilized to facilitate the synthesis of bioactive heterocycles like tetrazoles from hydrazones through intermolecular C-N bond formation. researchgate.net

Table 2: [3+2] Cycloaddition for Tetrazole Synthesis

ReactantsReagents/ConditionsProduct
This compound, AzideElectrochemical, Metal- and Oxidant-FreeFunctionalized Tetrazole

Acetaldehyde hydrazones are versatile building blocks in cascade cyclization reactions, which allow for the rapid construction of complex polycyclic compounds from simple starting materials. acs.org These cascade reactions often involve a sequence of intramolecular events that build multiple rings in a single synthetic operation.

One notable example is the photoredox-catalyzed cascade cyclization of aldehyde-derived hydrazones for the synthesis of polycyclic compounds. nih.gov This method can involve the sequential functionalization of C(sp²)-H and C(sp³)-H bonds. nih.gov For instance, the reaction of aldehyde-derived hydrazones with 2,2-dibromo-1,3-dicarbonyls under photoredox catalysis can lead to the formation of fused dihydropyrazole derivatives. acs.org

Hydrazone-initiated reaction cascades can also be combined with other catalytic processes. For example, a rhodium(II)-catalyzed cascade involving the decomposition of a hydrazone can lead to the formation of a rhodium carbene, which can then participate in further reactions to generate complex molecules. wiley.com Additionally, cascade reactions involving hydrazones and alkynes have been developed, leading to the synthesis of various carbocyclic and heterocyclic systems. wiley.com

Aminocatalysis has also been employed in cascade reactions of hydrazones. For instance, the reaction of a pyrrole-derived hydrazone with α,β-unsaturated aldehydes under aminocatalytic conditions can proceed in a cascade manner to form highly functionalized tetrahydroindolizines. acs.org

Aldehyde hydrazones are valuable precursors for the synthesis of pyrazoles and indazoles, which are important heterocyclic scaffolds in medicinal chemistry. acs.orgacs.org

Pyrazoles:

The synthesis of pyrazoles from aldehyde hydrazones can be achieved through various methods. One common approach involves the reaction of an aldehyde hydrazone with a suitable three-carbon building block. For example, reacting aldehyde hydrazones with maleimides in the presence of a copper catalyst can yield pyrazole (B372694) derivatives. nih.govresearchgate.net

Another method involves the reaction of aldehyde hydrazones with acetophenones in the presence of a catalytic amount of acid and an oxidant like dimethyl sulfoxide (B87167) (DMSO) and iodine. acs.org This method allows for the synthesis of 3,5-disubstituted pyrazoles in good to excellent yields. acs.org

Indazoles:

The synthesis of indazoles from aldehyde hydrazones often involves an intramolecular cyclization. A directing-group strategy using a transition metal catalyst, such as rhodium, can be employed for the C(aldehyde)-H functionalization of aldehyde-derived hydrazones to synthesize 1H-indazole scaffolds. nih.gov Electrosynthesis also provides a route to 1H-indazoles through the electrooxidative cyclization of ketone-derived N-phenylhydrazones. beilstein-journals.org

Table 3: Synthesis of Pyrazoles and Indazoles from Aldehyde Hydrazones

Target HeterocycleReactantsReagents/Conditions
PyrazoleAldehyde Hydrazone, MaleimideCu catalyst nih.govresearchgate.net
PyrazoleAldehyde Hydrazone, Acetophenonecat. HCl, DMSO, cat. I₂ acs.org
IndazoleAldehyde-derived HydrazoneRh catalyst, Directing Group nih.gov

Cascade Cyclization Reactions for Polycyclic Compound Synthesis

Dynamic Covalent Chemistry and Hydrazone Exchange Processes

This compound is a key participant in the field of dynamic covalent chemistry (DCC), a strategy that utilizes reversible reactions to generate libraries of compounds that can adapt their composition in response to external stimuli. nih.govchinesechemsoc.org The reversible nature of the hydrazone bond allows for the continuous exchange of components, a process known as transimination. ljmu.ac.uk This dynamic behavior is particularly valuable in the development of dynamic combinatorial libraries (DCLs), where the equilibrium can be shifted to favor the formation of a specific hydrazone that best interacts with a target molecule. nih.govnih.gov

The hydrazone exchange process involves the reaction of a pre-formed hydrazone with a new hydrazine or aldehyde, leading to a new set of hydrazone products. ljmu.ac.uk This process is central to the adaptability of DCLs. nih.gov While the formation of acylhydrazones, a related class of hydrazones, is favored at a pH range of 7 to 9, the reverse reaction typically requires strongly acidic conditions (pH below 4). mdpi.com However, the kinetics of hydrazone exchange can be slow, especially at neutral pH, which limits their application with biological systems that are often only stable under these conditions. ljmu.ac.ukrsc.org

Kinetic and Thermodynamic Control in Hydrazone Exchange

The outcome of a hydrazone exchange reaction is governed by a delicate interplay between kinetic and thermodynamic factors. redalyc.org In a dynamic combinatorial library, the initial product distribution may be dictated by the relative rates of reaction (kinetic control), favoring the formation of the hydrazone that is generated most rapidly. redalyc.org Over time, as the system reaches equilibrium, the composition of the library will shift to reflect the relative stabilities of the possible hydrazones (thermodynamic control), favoring the most stable product. nih.govredalyc.org

Several factors influence the kinetics and thermodynamics of hydrazone exchange:

pH: The rate of hydrazone exchange is highly pH-dependent, with optimal kinetics typically observed around pH 4.5. ljmu.ac.ukrsc.org At neutral pH, the exchange process is considerably slower. ljmu.ac.uk This is a significant limitation for applications involving biological molecules that are sensitive to acidic conditions. ljmu.ac.ukrsc.org

Reactant Structure: The electronic properties of the aldehyde and hydrazine components play a crucial role. Electron-withdrawing groups on the aldehyde can activate it towards nucleophilic attack, increasing the reaction rate. nih.gov Conversely, electron-donating groups can deactivate the aldehyde. nih.gov Similarly, the nucleophilicity of the hydrazine component influences the rate of both formation and exchange. redalyc.org

Catalysis: The slow kinetics of hydrazone exchange at neutral pH can be overcome through catalysis. Aniline (B41778) and its derivatives are effective nucleophilic catalysts that accelerate both hydrazone formation and transimination. nih.govacs.orgresearchgate.net The catalyst reacts with the aldehyde to form a more reactive imine intermediate, which then readily undergoes exchange with a hydrazine. rsc.org

Computational studies have provided valuable insights into the mechanism of hydrazone exchange. These studies suggest that the pathway involving protonation of the hydrazone nitrogen, followed by the rate-determining attack of the hydrazide, has the lowest energy barrier. ljmu.ac.uk This model correctly predicts the experimentally observed order of reactivity for different hydrazones. ljmu.ac.uk

Table 1: Factors Influencing Hydrazone Exchange

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
pH Optimal around pH 4.5; slower at neutral pH. ljmu.ac.ukrsc.orgCan shift the equilibrium position.
Aldehyde Structure Electron-withdrawing groups increase the rate. nih.govAffects the stability of the final hydrazone.
Hydrazine Structure Higher nucleophilicity increases the rate. redalyc.orgInfluences the stability of the resulting hydrazone.
Catalyst Nucleophilic catalysts (e.g., aniline) significantly increase the rate at neutral pH. nih.govresearchgate.netDoes not alter the final equilibrium position, only the rate at which it is reached.

Design Principles for Enhancing Exchange Kinetics at Near-Neutral pH

The slow rate of hydrazone exchange at or near neutral pH presents a significant hurdle for many applications, particularly in biological contexts. ljmu.ac.uknih.gov Consequently, considerable research has focused on developing strategies to enhance these kinetics.

One successful approach involves the use of nucleophilic catalysts . Aniline and its derivatives have been shown to be effective catalysts for hydrazone exchange at neutral pH. nih.govacs.org The mechanism involves the formation of a reactive imine intermediate between the aniline catalyst and the aldehyde, which is more susceptible to nucleophilic attack by the hydrazine than the original aldehyde. rsc.org The effectiveness of aniline catalysis has been demonstrated in various applications, including protein-directed dynamic combinatorial chemistry. nih.gov

Another key design principle is the intramolecular catalysis facilitated by the structure of the reactants themselves. The incorporation of judiciously placed functional groups within the aldehyde or hydrazine components can lead to significant rate enhancements. For instance, placing hydrogen-bond acceptor moieties within the aldehyde component can stabilize the transition state of the exchange reaction, thereby accelerating the process. ljmu.ac.ukrsc.org Computational studies have supported this, suggesting that substrates with ideal spatial orientations of hydrogen bond acceptor groups can afford significant rate enhancements. ljmu.ac.uk

Furthermore, the development of novel organocatalyst scaffolds has shown great promise. For example, 2-aminophenols and 2-(aminomethyl)benzimidazoles have been identified as highly active catalysts for hydrazone formation at neutral pH, with rate enhancements exceeding those of traditional aniline catalysis. acs.org Bifunctional buffer compounds that both control the pH and catalyze the reaction have also been developed, accelerating reactions by several orders of magnitude. researchgate.net

The strategic placement of acidic or basic groups within the hydrazone structure itself can also influence exchange rates. It was initially hypothesized that a more basic group would better catalyze the exchange by being more readily protonated. However, experimental and computational studies have revealed a more complex picture, where the ability of a group to act as a hydrogen-bond acceptor to stabilize the transition state is a more critical factor than its basicity alone. ljmu.ac.uk

Table 2: Strategies to Enhance Hydrazone Exchange Kinetics at Near-Neutral pH

StrategyMechanismExample
Nucleophilic Catalysis Formation of a more reactive imine intermediate. rsc.orgAniline and its derivatives. nih.govacs.org
Intramolecular Catalysis Stabilization of the transition state through intramolecular interactions. ljmu.ac.ukrsc.orgAldehydes with neighboring hydrogen-bond acceptor groups. ljmu.ac.uk
Novel Organocatalysts Bifunctional catalysis or optimized catalyst scaffolds. acs.orgresearchgate.net2-(aminomethyl)benzimidazoles. acs.org

Derivatization and Substituted Acetaldehyde Hydrazones

Synthesis and Stereochemical Studies of N-Substituted Acetaldehyde (B116499) Hydrazones

N-substituted acetaldehyde hydrazones are significant subjects of stereochemical investigation due to the various isomeric forms they can adopt. The substitution on the nitrogen atom profoundly influences the electronic and steric properties of the hydrazone, which in turn dictates its stability, conformation, and reactivity.

The carbon-nitrogen double bond (C=N) in hydrazones is the basis for E/Z isomerism, a form of stereoisomerism. The stability and interconversion of these isomers are influenced by several factors, including solvent, temperature, catalysts (such as acids or bases), and the nature of the substituents. soton.ac.ukmdpi.com

For many hydrazones, the E-isomer is thermodynamically more stable due to reduced steric hindrance. researchgate.net However, the Z-isomer can be stabilized through factors like intramolecular hydrogen bonding. ultrasoundandmriforcancertherapy.cascielo.br The interconversion between E and Z isomers can be triggered by UV light or heat. nih.govrsc.org For instance, purified acetaldehyde-2,4-dinitrophenylhydrazone exists as the E-isomer, but upon UV irradiation or the addition of acid, both E- and Z-isomers are observed. nih.gov In phosphoric acid solutions, an equilibrium is established between the two isomers. nih.gov

Research on acetaldehyde phenylhydrazone (APH) has shown that the kinetically controlled product of its condensation reaction is the Z-isomer. rsc.org The presence of phenylhydrazine (B124118) can catalyze the interconversion between the E- and Z-isomers. rsc.org Similarly, for a specific acetaldehyde-derived hydrazone, 1H NMR spectra indicated the presence of both E- and Z-isomers, with the E-isomer being predominant in a 2:1 ratio over the Z-isomer. ultrasoundandmriforcancertherapy.ca

The following table summarizes the observed isomer ratios for different acetaldehyde hydrazone derivatives under specific conditions.

DerivativeConditionsIsomer Ratio (Z/E or E/Z)Predominant IsomerSource
Acetaldehyde-2,4-dinitrophenylhydrazone0.02-0.2% Phosphoric Acid0.32 (Z/E)E nih.gov
Acetaldehyde-2,4-dinitrophenylhydrazoneUV irradiation (364 nm)0.55 (Z/E)E nih.gov
Acetaldehyde-derived hydrazone (4f)In solution1:2 (Z:E)E ultrasoundandmriforcancertherapy.ca
Acetaldehyde phenylhydrazoneMelted state (equilibrium)1.7 (E/Z)E acs.org

This table presents data on isomer ratios for various this compound derivatives, illustrating the influence of external conditions on stereochemical equilibrium.

Beyond E/Z isomerism at the C=N bond, hydrazone derivatives exhibit conformational isomerism due to rotation around single bonds, primarily the N-N (amide) bond. researchgate.netutar.edu.my This leads to different spatial arrangements, such as synperiplanar and antiperiplanar conformers. mdpi.com The combination of isomerism and conformational flexibility means that hydrazones can exist as a mixture of stereoisomers in solution. mdpi.com

For N-acylhydrazones, rotation around the C(O)-N amide bond results in cis and trans conformers. researchgate.net NMR studies often reveal two sets of resonance signals, confirming the presence of these conformational isomers in solution. researchgate.net Density functional theory (DFT) calculations on some aliphatic aldehyde-derived hydrazones have shown that the most stable geometry is a planar, pseudo-six-membered ring formed via intramolecular hydrogen bonding. ultrasoundandmriforcancertherapy.ca For other hydrazones, the lowest energy conformers may adopt a twisted geometry to minimize steric repulsion between substituents. mdpi.com

E/Z Isomerism and Configurational Stability

Acetaldehyde N,N-Dimethylhydrazone Research

Acetaldehyde N,N-dimethylhydrazone (C₄H₁₀N₂) is a specific derivative formed from the reaction of acetaldehyde and N,N-dimethylhydrazine. cymitquimica.com It is typically a colorless to pale yellow liquid used as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals. cymitquimica.com

Research has focused on its stereochemical properties and reactivity. A theoretical study using density functional theory (DFT) investigated the Z/E thermal isomerization of acetaldehyde N,N-dimethylhydrazone in cyclohexane. documentsdelivered.comkisti.re.kr Furthermore, derivatives of aldehyde N,N-dimethylhydrazones have been developed for practical applications. For example, a naphthalene-based aldehyde N,N-dimethylhydrazone was synthesized and used as a fluorescent peroxidase substrate. rsc.orgrsc.org In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, this substrate is oxidized to a fluorescent product containing a cyano group, a transformation that proceeds through a Cope elimination reaction. rsc.org This system is stable and can be used for quantitative detection of analytes like hydrogen peroxide and glucose in biological samples. rsc.orgrsc.org

Acetaldehyde Phenylhydrazone and Polymorphism Research

Acetaldehyde phenylhydrazone (APH) has been the subject of a long-standing scientific puzzle for over a century. acs.orgresearchgate.net Early in the 20th century, researchers reported that APH existed in multiple forms with vastly different melting points, ranging from 56 °C to 101 °C. acs.orgresearchgate.net These forms were thought to be polymorphs (different crystal structures of the same compound). It was observed that trace amounts of alkali could convert a low-melting form to a high-melting form, while trace acids could reverse the process. acs.orgresearchgate.net

However, modern reinvestigation using techniques such as IR spectroscopy, solid-state NMR, and X-ray crystallography has revealed that all solid samples of APH have an identical crystal structure, regardless of their melting point. acs.orgresearchgate.net The resolution to this puzzle lies not in polymorphism but in the E/Z isomerism of APH in its liquid (melted) state. acs.org

The key findings are:

The solid-state crystal structure consists exclusively of the Z-isomer. acs.org

Upon melting, the Z-isomer begins to convert to the E-isomer, eventually reaching an equilibrium mixture in the liquid phase with an E/Z ratio of approximately 1.7. acs.org

The rate of this isomerization in the melt is highly sensitive to trace acidic or basic impurities. acs.orgresearchgate.net

Samples that melt at a low temperature do so because the isomerization in the resulting liquid is fast, approaching equilibrium. Samples that melt at a high temperature exhibit a much slower isomerization rate in the melt. acs.orgresearchgate.net

Therefore, the different observed melting points are not due to different crystal structures melting but rather the same crystal structure melting to form liquids with different initial proportions of Z and E isomers. acs.orgresearchgate.net

Sample TypeReported Melting Point (°C)Z/E Isomer Ratio in Initial MeltSource
Low Melting Form (Acid-Treated)56 - 65Approaches equilibrium ratio of ~1.7 (E/Z) quickly acs.orgresearchgate.net
High Melting Form (Alkali-Treated)98 - 101Initially high in Z-isomer, E/Z ratio is low (e.g., 0.2) and slowly increases acs.org

This table illustrates the relationship between the melting point of Acetaldehyde Phenylhydrazone and the isomeric composition of its melt, resolving a historical puzzle.

Trifluoroacetaldehyde (B10831) N-Tosylhydrazone as Reactive Precursor

Trifluoroacetaldehyde N-tosylhydrazone is a valuable reagent in organic synthesis, primarily serving as a stable and safe precursor for the in-situ generation of trifluorodiazoethane (CF₃CHN₂). acs.orgnih.gov Trifluorodiazoethane itself is a useful trifluoroethylating agent but is also volatile, unstable, toxic, and potentially explosive, making it hazardous to handle directly. acs.orgnih.gov

The use of trifluoroacetaldehyde N-tosylhydrazone circumvents these issues. Under mild basic conditions, it decomposes to generate trifluorodiazoethane, which can then be used immediately in a variety of chemical transformations. acs.orgresearchgate.net This approach has proven effective in copper-catalyzed reactions, including:

Insertion Reactions : Insertion into P-H, O-H, S-H, and C-H bonds to create new carbon-heteroatom or carbon-carbon bonds. acs.orgnih.gov

Cycloadditions : [3+2] cycloaddition reactions with electron-deficient alkenes to form trifluoromethyl-substituted pyrazolines. researchgate.net

The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group makes this hydrazone derivative particularly reactive and more electrophilic compared to non-fluorinated analogues. tandfonline.com This enhanced reactivity allows it to participate in reactions where simpler N-tosylhydrazones are unreactive, such as capturing nucleophilic radicals. tandfonline.com

Hydrazone Derivatives as Synthons for Complex Molecular Architectures

Hydrazone derivatives, including those of acetaldehyde, are versatile building blocks, or "synthons," for the construction of complex organic molecules, especially nitrogen-containing heterocycles. mdpi.comrsc.orgbeilstein-journals.org Their utility stems from the reactive C=N-N moiety, which can participate in a wide array of cyclization and cycloaddition reactions. beilstein-journals.orgmdpi.com

Hydrazones are key intermediates in several classic named reactions, such as the Fischer indole (B1671886) synthesis. beilstein-journals.org They are widely used to synthesize a variety of heterocyclic ring systems, including:

Pyrazoles and Pyrazolines researchgate.netrsc.org

Indoles beilstein-journals.org

Tetrahydropyridazines rsc.org

1,3,4-Oxadiazoles beilstein-journals.org

N-Tosylhydrazones are particularly notable synthons because they serve as stable precursors to diazo compounds and carbenes, which are highly reactive intermediates for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The cycloaddition of in-situ generated 1,2-diaza-1,3-dienes from α-halogeno hydrazones with alkenes is a powerful method for producing tetrahydropyridazines. rsc.org The ability to readily synthesize hydrazones from simple aldehydes and hydrazines makes them appealing and accessible starting points for building molecular complexity. rsc.orgbeilstein-journals.org

Coordination Chemistry and Ligand Applications of Acetaldehyde Hydrazone

Acetaldehyde (B116499) Hydrazone as a Ligand in Metal Complex Formation

Acetaldehyde hydrazone belongs to the broader class of hydrazones, which are organic compounds characterized by the R₁R₂C=NNH₂ functional group. jptcp.com These compounds are well-regarded as effective ligands in coordination chemistry because they readily form stable complexes with a majority of transition metal ions. chemistryjournal.net The coordination typically occurs through the nitrogen atom of the azomethine group (>C=N) and, depending on the specific hydrazone structure and reaction conditions, can also involve other donor atoms. ictp.it

Hydrazones derived from aldehydes, such as this compound, are noted to be potentially more effective ligands than those derived from ketones. rasayanjournal.co.in The presence of the imine group (-C=N-N=C-) is crucial for understanding their reactivity in biological systems. jptcp.com The versatility of hydrazones allows them to form monomeric, dimeric, and polymeric metal complexes, contributing to a wide array of geometries. ictp.it

The formation of metal complexes with hydrazone ligands often involves the chelation of the metal ion, leading to the formation of stable ring structures. ictp.itresearchgate.net This chelation enhances the stability of the resulting complex. The specific coordination mode—whether bidentate, tridentate, or polydentate—is influenced by the structure of the hydrazone ligand. ictp.it

Design and Synthesis of Novel Polydentate Hydrazone Ligands

The adaptability of the hydrazone functional group allows for the strategic design and synthesis of novel polydentate ligands. nih.gov Polydentate ligands are desirable in coordination chemistry as they can form more stable complexes with metal ions compared to monodentate ligands. The synthesis of these ligands typically involves a condensation reaction between a hydrazide and an aldehyde or ketone. scirp.orgrsc.org

For instance, new tritopic dihydrazide ligands have been successfully prepared through the condensation of pyridine-2,6-dicarboxylic hydrazide with ketones like 2-acetylthiophene (B1664040) and 2-acetylpyrrole. nih.govmdpi.com Similarly, a hydrazone Schiff base ligand was synthesized by condensing 2-5-dihydroxy propiophenone (B1677668) with pyrazine-2-carbohydrazide. chemistryjournal.net The synthesis of (E)-2-((2-(benzothiazol-2-yl)hydrazone)methyl)phenol (H₂L) was achieved via a condensation reaction with salicylic (B10762653) aldehyde. acs.org These methods demonstrate the straightforward approach to creating complex ligand architectures based on the hydrazone scaffold.

The resulting polydentate hydrazone ligands can coordinate to metal ions in various forms, including keto or enol forms, leading to the formation of mono-, di-, and trinuclear complexes depending on the reaction conditions. researchgate.net This flexibility is a key factor in the development of new coordination compounds with specific properties.

Coordination Modes and Geometries in Metal Complexes

Hydrazone ligands exhibit a remarkable diversity in their coordination modes, acting as bidentate, tridentate, or even polydentate chelating agents. ictp.it The specific mode of coordination is dictated by the ligand's structure and the nature of the metal ion.

In many complexes, hydrazones coordinate to the metal center through the azomethine nitrogen and an oxygen atom from a carbonyl or enol group, forming a stable five-membered ring. ictp.it For example, some acyl and aroyl hydrazones possess an additional donor site in the >C=O group, enhancing their flexibility in metal chelation. rasayanjournal.co.in

The coordination of the hydrazone ligand to a metal ion is confirmed by shifts in the characteristic infrared (IR) spectral bands. A shift in the C=N stretching frequency to a lower wavenumber in the complex compared to the free ligand indicates the coordination of the azomethine nitrogen. acs.org

The resulting metal complexes can adopt various geometries, including octahedral, square planar, and tetrahedral. chemistryjournal.netictp.itslideshare.net For instance, some iron(III) complexes with hydrazone ligands have been found to have a six-coordinated octahedral geometry. mdpi.com In contrast, some palladium(II) complexes with hydrazone ligands exhibit a square planar geometry. researchgate.net The geometry is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Spectroscopic Characterization of Hydrazone Metal Complexes

A variety of spectroscopic techniques are employed to characterize hydrazone metal complexes and elucidate their structures. These methods provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for determining the coordination sites of the hydrazone ligand. The shifting of characteristic vibrational bands upon complexation provides direct evidence of ligand coordination. For example, a shift in the ν(C=N) (azomethine) and ν(C=O) (carbonyl) stretching frequencies to lower or higher wavenumbers indicates the involvement of these groups in bonding to the metal ion. rasayanjournal.co.inacs.orgarabjchem.org The appearance of new bands in the far-IR region can be attributed to ν(M-O) and ν(M-N) vibrations. jptcp.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide insights into the geometry of the metal complexes. The spectra of the complexes typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands. arabjchem.orgresearchgate.net The positions of these bands can help in assigning the geometry of the complex, such as square planar or octahedral. arabjchem.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Chemical shift changes upon complexation can confirm the coordination of specific donor atoms to the metal ion. acs.orgcyberleninka.ru For instance, the disappearance or shift of the N-H proton signal in the ¹H NMR spectrum suggests its involvement in coordination, often through deprotonation. researchgate.net

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight and stoichiometry of the synthesized ligands and complexes. jptcp.comcyberleninka.ru

The following table summarizes the key spectroscopic data for a representative hydrazone ligand and its metal complex:

CompoundKey IR Bands (cm⁻¹)Key ¹H NMR Signals (ppm)Key UV-Vis Bands (nm)
Ligand (H₂L) ν(NH): 3242, ν(C=O): 1659, ν(C=N): 1597δ(NH): 10.46, δ(RHC=N-): 8.30π→π: 239, 252; n→π: 320
Metal Complex Shifted ν(C=O) and ν(C=N) bandsDisappearance or shift of NH proton signalBathochromic or hypsochromic shifts of ligand bands, appearance of d-d and LMCT bands

This table is a generalized representation based on typical data found in the literature. rasayanjournal.co.incyberleninka.ru

Role of Metal Ions as Templates in Hydrazone Chemistry

Metal ions can play a crucial role as templates in the synthesis of specific hydrazone-based structures, particularly in the context of dynamic combinatorial libraries (DCLs). redalyc.orgunal.edu.co In a DCL, a mixture of building blocks (e.g., hydrazines and aldehydes) can reversibly react to form a variety of products. The addition of a metal ion can stabilize a particular product that acts as a ligand, thereby shifting the equilibrium of the library towards the formation of that specific metal-ligand complex. redalyc.orgunal.edu.co

For example, it is known that hydrazones and acylhydrazones derived from 2-pyridinecarboxaldehydes can coordinate to metal cations. redalyc.orgunal.edu.co The introduction of a metal ion like Zn(OTf)₂ into a DCL containing hydrazines and aldehydes can act as a template to amplify the formation of specific acylhydrazones that can effectively chelate the metal ion. redalyc.org This templating effect demonstrates the ability of metal ions to direct the outcome of complex reaction mixtures, leading to the selective synthesis of desired supramolecular architectures.

Development of Metal-Free Contrast Agents Utilizing Hydrazone Reactivity

A novel and exciting application of hydrazone chemistry is in the development of metal-free magnetic resonance imaging (MRI) contrast agents. nih.govultrasoundandmriforcancertherapy.ca Traditional MRI contrast agents are often based on gadolinium(III) chelates, which have raised some safety concerns. nih.gov This has motivated the search for metal-free alternatives. nih.govultrasoundandmriforcancertherapy.ca

One promising approach is Chemical Exchange Saturation Transfer (CEST) MRI, which can utilize organic, diamagnetic molecules as contrast agents. nih.govultrasoundandmriforcancertherapy.ca A specific subtype, termed "Hydrazo-CEST," exploits the rapid and selective formation of hydrazones under physiological conditions. nih.govresearchgate.net

In this system, a specially designed hydrazine-containing probe does not produce a CEST signal. nih.gov However, upon reacting with an aldehyde (which can be a biomarker for certain diseases), it forms a hydrazone. This reaction "turns on" the CEST signal because the exchange rate of a specific proton on the newly formed hydrazone falls within the detectable range for CEST MRI. nih.govultrasoundandmriforcancertherapy.ca The formation of the aryl hydrazone can result in a significant decrease in the bulk water signal intensity, creating contrast in the MR image. nih.gov

The design of these probes is critical. For instance, the presence of a carboxylic acid group ortho to the hydrazine (B178648) has been shown to be necessary for both rapid hydrazone formation and the stability of the resulting product, as well as for generating the imaging contrast. nih.govresearchgate.net This innovative use of hydrazone reactivity opens up new avenues for creating responsive, metal-free contrast agents for molecular imaging.

Theoretical and Computational Investigations of Acetaldehyde Hydrazone

Computational Modeling of Isomerization Processes and Energy Barriers

Acetaldehyde (B116499) hydrazone can exist as different isomers, and computational modeling is a key tool for understanding the processes by which these isomers interconvert. mdpi.comnih.gov The E/Z isomerization around the C=N double bond is a particularly important process. mdpi.com

Computational studies have shown that for many hydrazones, the E-isomer is thermodynamically more stable than the Z-isomer due to steric hindrance. In the case of acetaldehyde N,N-dimethyl hydrazone, a related compound, DFT calculations have suggested that the E-isomer is highly dominant to avoid steric clashes.

The energy barrier for this isomerization is a critical parameter that determines the rate of interconversion. acs.org For some hydrazones, this barrier can be quite high, exceeding 28 kcal/mole. acs.org Theoretical calculations can map out the potential energy surface for the isomerization reaction, identifying the transition state structure and its energy. This information is vital for understanding the dynamics of the molecule and its behavior in different environments. nih.gov Computational studies on the isomerization of acetaldehyde phenylhydrazone, for instance, have provided thermodynamic insights into the equilibrium between different isomeric forms. acs.org

Mechanistic Studies through Transition State Analysis and Free Energy Barriers

Understanding the mechanism of chemical reactions involving acetaldehyde hydrazone is another area where computational chemistry provides invaluable insights. ljmu.ac.uk By mapping the reaction pathway from reactants to products, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. nih.govljmu.ac.uk

The energy of this transition state relative to the reactants gives the activation energy or free energy barrier of the reaction. ljmu.ac.uk This barrier is a key determinant of the reaction rate. Computational studies have been employed to investigate the mechanisms of various reactions involving hydrazones, such as their formation and hydrolysis. rsc.orgresearchgate.net

For example, in the study of hydrazone exchange reactions, computational modeling at the M06-2X/6-31G* level of theory has been used to explore different mechanistic pathways. ljmu.ac.uk These studies have shown that the protonation of the hydrazone nitrogen is a key step in the rate-determining hydrazide attack. ljmu.ac.uk The calculated free energy barriers for these processes can predict the experimentally observed order of reactivity for different hydrazones. ljmu.ac.uk Furthermore, these computational analyses can reveal how structural features, such as the presence of hydrogen bond acceptors, can stabilize the transition state and enhance reaction rates. ljmu.ac.uk

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within computational chemistry for understanding and predicting chemical reactivity. mdpi.comresearchgate.netimperial.ac.uk This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.netacs.org The energies and shapes of these orbitals provide crucial information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.net

For this compound, FMO analysis helps to rationalize its reactivity in various chemical transformations. mdpi.com The energy of the HOMO is related to the ionization potential and indicates the molecule's tendency to donate electrons. Conversely, the LUMO energy is related to the electron affinity and reflects the molecule's ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

DFT calculations have been used to determine the HOMO and LUMO energies of this compound. These calculations reveal the spatial distribution of these orbitals, highlighting the regions of the molecule that are most likely to be involved in chemical reactions. nih.gov For instance, in many hydrazones, the HOMO is often localized on the hydrazone moiety, while the LUMO is distributed over the π-system. nih.govacs.org This information is critical for predicting the regioselectivity and stereoselectivity of reactions involving this compound. ayurgreenscientifica.org

Table 6.2: Frontier Molecular Orbital Properties of this compound

Property Value (a.u.)
HOMO Energy -0.22
LUMO Energy 0.04
HOMO-LUMO Gap 0.26

Data sourced from J. Chem. Pharm. Res., 2013, 5(5):324-331.

Computational Screening for Enhanced Reactivity and Selectivity

One of the most exciting applications of computational chemistry is the ability to screen large numbers of molecules in silico to identify candidates with desired properties, such as enhanced reactivity or selectivity. ekb.eg This approach can significantly accelerate the discovery and development of new catalysts and reagents.

In the context of reactions involving this compound, computational screening can be used to explore the effects of different substituents or reaction conditions on the reaction outcome. researchgate.net For example, by systematically modifying the structure of a catalyst and calculating the corresponding reaction barriers, researchers can identify catalyst designs that are predicted to be more efficient. acs.org

This has been demonstrated in the study of hydrazone exchange reactions, where computational screening was used to identify substituents that could enhance the reaction rate. ljmu.ac.uk The computational models suggested that moieties with appropriately positioned hydrogen bond acceptors could stabilize the transition state, and these predictions were subsequently verified experimentally. ljmu.ac.uk This synergy between computational prediction and experimental validation is a powerful paradigm for the rational design of chemical systems with tailored reactivity and selectivity.

Applications in Advanced Organic Synthesis and Materials Science

Acetaldehyde (B116499) Hydrazone as a Synthetic Equivalent for Aldehydes and Ketones

Hydrazones, including acetaldehyde hydrazone, are widely recognized as stable and versatile synthetic equivalents to their parent aldehydes and ketones. acs.orgnih.gov This is particularly advantageous as many aldehydes are prone to oxidation or polymerization, making their direct use in multi-step syntheses challenging. By converting an aldehyde to its hydrazone derivative, chemists can protect the carbonyl functionality, allowing for a variety of chemical transformations on other parts of the molecule. nih.gov The hydrazone group can be readily cleaved under specific conditions, often mild hydrolysis, to regenerate the original carbonyl compound. researchgate.net This "protecting group" strategy is fundamental in organic synthesis, and this compound provides a reliable means to handle the otherwise reactive acetaldehyde moiety.

Furthermore, hydrazones can act as both electrophilic and nucleophilic imine equivalents, expanding their synthetic utility. beilstein-journals.org This dual reactivity allows them to participate in a broader range of chemical reactions than the parent aldehydes or ketones. acs.orgnih.gov

Building Blocks for Complex Organic Molecules

Beyond their role as carbonyl surrogates, acetaldehyde hydrazones are valuable building blocks for constructing more complex organic molecules. acs.orgnih.gov Their inherent reactivity allows for various C-H bond functionalization reactions, opening pathways to a diverse library of functionalized and intricate small molecules. acs.orgnih.gov These transformations are often challenging to achieve with simple aldehydes and ketones directly. acs.org

Recent advancements have demonstrated the use of aldehyde-derived hydrazones in visible-light photoredox catalysis. acs.org For instance, strategies like photoredox-catalyzed aminyl radical polar crossover (ARPC) have enabled C(sp2)–H difluoroalkylation, trifluoromethylation, and perfluoroalkylation of aldehyde-derived hydrazones. nih.gov These methods provide access to novel fluorinated compounds, which are of significant interest in medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.org Additionally, aldehyde hydrazones can undergo oxidative C-H/P-H cross-coupling to form α-iminophosphine oxides and participate in [3 + 2] cycloadditions with azides to synthesize functionalized tetrazoles. acs.orgnih.gov

Precursors for Polymer Synthesis and Material Science

The application of hydrazones extends significantly into materials science, where they serve as precursors for a variety of functional polymers and advanced materials. beilstein-journals.org The formation of the hydrazone linkage through the condensation of a hydrazine (B178648) with an aldehyde or ketone is a robust and efficient reaction, making it suitable for polymerization processes. wikipedia.org

Application AreaSpecific Material/PolymerKey Feature of Hydrazone Chemistry
Polymer SynthesisPoly(acryloyl hydrazide) based functional polymersHydrazone linkage serves as a versatile and cleavable structural entity. polimi.itrsc.org
Materials ScienceMetal-Organic Frameworks (MOFs)Hydrazone linkages provide structural integrity and functional pores. kcl.ac.ukberkeley.edu
Materials ScienceCovalent Organic Frameworks (COFs)Reversible hydrazone formation allows for crystalline, porous structures. berkeley.eduwiley.com
Materials ScienceDyes and PigmentsThe hydrazone group is a key chromophore in various colorants. wikipedia.org
Materials ScienceSensorsHydrazone formation can be used for the detection of aldehydes. nih.govnih.gov
Materials ScienceHole-Transporting MaterialsHydrazone-based compounds exhibit good charge mobility. rsc.orgresearchgate.net

This compound derivatives are instrumental in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). beilstein-journals.orgkcl.ac.ukberkeley.edu In MOFs, aldehyde-tagged frameworks can react with hydrazines to form hydrazone-functionalized structures, allowing for post-synthetic modification. kcl.ac.ukresearchgate.net

In COFs, the reversible nature of hydrazone bond formation under controlled pH is crucial for achieving highly crystalline and porous structures. berkeley.edu The condensation of hydrazine and aldehyde building blocks leads to extended two-dimensional or three-dimensional frameworks with exceptional chemical and thermal stability. berkeley.eduresearchgate.net These hydrazone-linked COFs possess permanent porosity, high surface areas, and tunable pore sizes, making them suitable for applications in gas storage and separation. berkeley.eduustc.edu.cn The polar nature of the hydrazone linkage can also introduce specific functionalities within the pores, enhancing their performance in various applications. berkeley.eduresearchgate.net

The chemical properties of hydrazones make them valuable in the development of dyes, sensors, and electronic materials. The hydrazone functional group is a component of some organic pigments, such as Pigment Yellow 97. wikipedia.org

In the field of chemical sensors, the reaction between a hydrazine derivative and an aldehyde can be exploited for detection. nih.govnih.gov For instance, fluorogenic "DarkZone" reagents, which are quenched hydrazones, can react with cellular aldehydes, leading to a "light-up" fluorescence signal upon displacement of the quencher. nih.gov This allows for the sensitive detection and imaging of aldehydes in biological systems. nih.govnih.gov

Furthermore, hydrazones are effective hole-transporting materials (HTMs) used in electrophotographic photoreceptors and have shown potential in perovskite solar cells. rsc.orgresearchgate.netresearchgate.net These materials can be synthesized via simple condensation reactions, offering a low-cost alternative to materials requiring more complex cross-coupling chemistry. rsc.org Hydrazone-based HTMs often form stable amorphous glasses and exhibit high hole mobility, which are critical properties for efficient charge transport in electronic devices. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Strategies for Functionalized N-Heterocycle Construction

Acetaldehyde hydrazones are pivotal starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. acs.orgnih.govresearchgate.net The versatile reactivity of the hydrazone moiety allows for various cyclization strategies.

Recent research has focused on C-H bond functionalization of aldehyde hydrazones to construct N-heterocycles in an atom- and step-economical manner. acs.orgnih.gov For example, a range of biologically important heterocycles such as dihydropyrazoles, pyrazoles, indazoles, and cinnolines can be synthesized through single, double, or triple C-H bond functionalizations of hydrazones. acs.orgnih.gov

Specific examples of synthetic strategies include:

[3 + 2] Cycloaddition: Trifluoroacetaldehyde (B10831) hydrazones react with glyoxals in the presence of a Brønsted acid to form 4-hydroxy-3-trifluoromethylpyrazoles. beilstein-journals.org

Mannich-type Reactions: Trifluoroacetaldehyde hydrazones can undergo Mannich-type reactions with formaldehyde (B43269) and aromatic aldehydes, providing precursors for other trifluoromethyl-substituted heterocycles. beilstein-journals.org

Radical Annulation: A Brønsted acid-accelerated oxidative radical annulation of sulfonyl hydrazones with simple olefins provides an efficient route to tetrahydropyridazines. organic-chemistry.org

Rhodium-Catalyzed Double C–H Activation: A novel strategy for synthesizing functionalized 1H-indazoles involves the Rh(III)-catalyzed double C–H activation and C–H/C–H cross-coupling of readily available aldehyde phenylhydrazones. rsc.org

Electrochemical Cycloaddition: An iodide-catalyzed electrochemical formal (3 + 2)-cycloaddition of aromatic aldehyde-derived NH-tosylhydrazones with quinolines has been used to construct researchgate.netbeilstein-journals.orgkcl.ac.uktriazolo[4,3-a]quinoline derivatives. beilstein-journals.org

These methods highlight the power of this compound and its derivatives as versatile platforms for the efficient construction of complex and functionally diverse N-heterocyclic scaffolds.

Advanced Analytical Research Applications of Hydrazone Derivatives

Development of Hydrazone-Based Reagents for Selective Detection

The reaction between a hydrazine (B178648) derivative, most notably 2,4-dinitrophenylhydrazine (B122626) (DNPH), and acetaldehyde (B116499) forms a stable acetaldehyde hydrazone, specifically acetaldehyde 2,4-dinitrophenylhydrazone (A-DNPH). nih.gov This reaction converts the volatile and often less responsive acetaldehyde into a product that is easily detectable, forming the basis for numerous analytical methods. epa.govepa.gov The derivatization is typically conducted in an acidic medium to catalyze the condensation. nih.govjournalijar.com This strategy is fundamental for the selective determination of carbonyl compounds in a wide array of samples, from environmental to biological matrices. dergipark.org.trnih.gov

The formation of acetaldehyde hydrazones is widely exploited in both spectrophotometric and chromatographic techniques for the analysis of organic molecules. dergipark.org.tr

Spectrophotometric Methods: Hydrazone derivatives, particularly those formed with reagents like DNPH, are highly colored. journalijar.comresearchgate.net This property allows for their quantification using UV-Visible spectrophotometry. For instance, acetaldehyde 2,4-dinitrophenylhydrazone exhibits strong absorbance at a specific wavelength, typically around 360-365 nm, which facilitates its measurement. journalijar.comsigmaaldrich.com This approach is valued for its simplicity, speed, and cost-effectiveness. journalijar.com

Chromatographic Methods: Derivatization to this compound is a crucial step for chromatographic analysis, significantly enhancing detection sensitivity and selectivity. wiley.com

High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique for analyzing acetaldehyde hydrazones. epa.govnih.gov The derivatized samples are separated on a reverse-phase column (e.g., C18) and detected by a UV detector. nih.govsigmaaldrich.com The method allows for the separation of A-DNPH from the excess derivatizing reagent and from other carbonyl hydrazones that may be present in the sample. nih.gov Optimized gradient elution programs can achieve clear separation of a wide range of carbonyl-hydrazones in a short analysis time. nih.govwiley.com

Gas Chromatography (GC): GC methods have also been developed for the analysis of acetaldehyde hydrazones. After derivatization, the resulting A-DNPH can be analyzed by GC coupled with sensitive detectors like an electron-capture detector (ECD) or a mass spectrometer (MS). nih.govscielo.br GC-ECD is particularly sensitive, capable of measuring acetaldehyde at femtomole levels. nih.gov

The table below summarizes typical parameters for the chromatographic analysis of acetaldehyde after derivatization.

Analytical MethodDerivativeColumnDetectionRetention Time (min)Detection LimitReference
HPLC-UVA-DNPHAscentis® Express C18UV at 365 nm5.3~0.075 ppm sigmaaldrich.com
RP-HPLC-UVAcH-DNPRP C18Visible/UV~6~3 µM nih.gov
GC-FIDA-DNPHTRB-1 CapillaryFID5.86Not Specified scielo.br
GC-ECDA-DNPHNot SpecifiedECDNot Specified500 fmol nih.gov

A-DNPH and AcH-DNP refer to acetaldehyde 2,4-dinitrophenylhydrazone.

The derivatization of aldehydes with reagents like DNPH is a standard method, recommended by environmental agencies such as the U.S. EPA, for monitoring carbonyl compounds in complex matrices like ambient air. epa.govepa.govwiley.com This technique allows for the simultaneous determination of multiple aldehydes, including formaldehyde (B43269) and acetaldehyde, which often coexist as pollutants. sigmaaldrich.comresearchgate.net

Airborne aldehydes are collected by passing air through a cartridge coated with DNPH, where they react to form stable, immobilized hydrazones. epa.govsigmaaldrich.com These derivatives are then eluted with a solvent, typically acetonitrile (B52724), and analyzed by HPLC-UV. sigmaaldrich.com This method provides a time-weighted average concentration and is applicable for both long-term ambient air monitoring and short-term sampling of source-impacted atmospheres. epa.gov

The technique has been successfully applied to various complex samples:

Air Samples: For the selective determination of formaldehyde and acetaldehyde in air, HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS) can be used, often with stable isotope-labelled internal standards for precise quantification. researchgate.net

Biological Samples: An optimized HPLC method was developed to measure acetaldehyde in hepatoma cell culture medium, blood, and plasma. The method involves sample deproteinization, derivatization with DNPH, and extraction of the stable A-DNPH adduct, achieving a detection limit of around 3 μM and high recovery rates (>78% in plasma). nih.gov

Water Samples: Acetaldehyde that leaches from PET bottles into mineral water can be determined by derivatizing with DNPH, extracting the A-DNPH via solid-phase extraction (SPE) with a C18 cartridge, and analyzing the eluate by GC. scielo.br

The table below presents the performance of hydrazone-based methods for acetaldehyde determination in different matrices.

MatrixMethodRecoveryDetection LimitReference
Hepatoma Cell Culture MediaRP-HPLC-UV>88%~3 µM nih.gov
Human PlasmaRP-HPLC-UV>78%~3 µM nih.gov
Human PlasmaGC-ECD96.5%500 fmol nih.gov
Rat Liver HomogenateGC-ECD95.7%500 fmol nih.gov

Spectrophotometric and Chromatographic Methods for Organic Molecules

Hydrazone Derivatives as Chemosensors

Hydrazone derivatives are excellent candidates for the development of chemosensors due to their synthetic accessibility and the tunable nature of their N-N and C=N linkages, which can act as binding and signaling sites. dergipark.org.trrsc.org These sensors often operate through colorimetric or fluorometric mechanisms, where interaction with a specific analyte induces a visually or spectroscopically detectable change. rsc.orgmdpi.com

Hydrazone-based chemosensors have been designed for the highly selective and sensitive detection of various species, particularly metal ions. rsc.orgnih.govmdpi.com The sensing mechanism typically involves the coordination of the analyte with heteroatoms (N, O, S) in the hydrazone structure. dergipark.org.trrsc.org This binding event alters the electronic properties of the molecule, leading to a change in its absorption (color) or emission (fluorescence) spectrum. mdpi.com

A notable example is the development of a "turn-on" fluorescent chemosensor for aluminum ions (Al(III)). nih.gov In this system, a hydrazone-based compound exhibits weak fluorescence on its own but shows a significant enhancement in fluorescence upon binding to Al(III). nih.gov This fluorescence enhancement allows for highly sensitive detection, with limits reaching the nanomolar range. nih.gov Selectivity is a key feature, as the sensor shows a strong response to the target analyte with minimal interference from other competing ions. rsc.orgnih.gov

SensorTarget AnalyteSignaling MechanismSolvent SystemDetection Limit (LOD)Reference
NDHIPHAl(III)"Turn-on" Fluorescence95% Aqueous Medium2.53 nM nih.gov
LFe(III)"Turn-on" FluorescenceDMSO0.125 μM rsc.org
LCu(II)Colorimetric (Colorless to Yellow)DMSO1.15 μM rsc.org
DCDHFHCd(II)Colorimetric (Yellow to Red)CH3CN/Waterppm level mdpi.com
(NDHIPH: N′1,N′3-bis((E)-4-(diethylamino)-2–hydroxybenzylidene)isophthalohydrazide; L: (E)-N'-(1-(5-bromo-2-hydroxyphenyl)ethylidene)-2-hydroxy-5-(4-nitrophenyl)benzohydrazide; DCDHFH: dicyanomethylene dihydrofuran hydrazone)

Monitoring Reaction Progress Using Spectroscopic and Chemometric Approaches

The synthesis of hydrazones can be effectively monitored in real-time or near-real-time using a combination of spectroscopic techniques and chemometric analysis. rsc.orgrsc.org Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectra recorded during a reaction. rsc.orgresearchgate.net This approach provides detailed insights into reaction profiles and kinetics that might be difficult to obtain through traditional sampling and analysis. rsc.orgresearchgate.net

Principal Component Analysis (PCA) is a powerful chemometric tool used for this purpose. rsc.orgrsc.org By applying PCA to a series of spectra (e.g., IR or NMR) collected over the course of a reaction, the high-dimensional data can be reduced to a few principal components (PCs) that describe the most significant variations. rsc.org The score of the first principal component, for instance, can often be plotted against time to generate a reaction profile, clearly showing the conversion of starting materials into products and indicating the reaction's endpoint. rsc.orgrsc.org

This methodology has been successfully applied to:

Vapour-Mediated Synthesis: The progress of a solid-state condensation reaction between an amine-functionalized hydrazone and an aldehyde vapor was monitored by taking samples at set intervals and analyzing them with IR-ATR spectroscopy. PCA of the resulting spectra provided clear reaction profiles and allowed for the precise determination of the time required for complete conversion, which ranged from 70 to 120 minutes depending on the reactants. rsc.orgrsc.org

Dynamic Combinatorial Libraries (DCLs): 1H-NMR spectroscopy has been used to monitor the evolution of DCLs, which involve reversible reactions forming a mixture of acylhydrazones at equilibrium. redalyc.org By tracking the changes in the NMR signals of the N-H protons over time, the kinetic and thermodynamic distribution of the library components can be determined, revealing which products are formed fastest and which are most stable. redalyc.org

Monitored ProcessSpectroscopic TechniqueChemometric ToolKey FindingReference
Vapour-mediated hydrazone-Schiff base synthesisIR-ATR SpectroscopyPrincipal Component Analysis (PCA)Determination of reaction profiles and endpoints (70-120 min). rsc.orgrsc.org
Mechanochemical hydrazone synthesisPowder X-ray Diffraction (PXRD)Principal Component Analysis (PCA)Monitoring of starting material conversion. rsc.org
Acylhydrazone Dynamic Combinatorial Library (DCL) evolution1H-NMR SpectroscopyKinetic/Thermodynamic AnalysisIdentification of kinetic and thermodynamic products in the library. redalyc.org

Q & A

Basic: What are the standard derivatization protocols for quantifying acetaldehyde via hydrazone formation in environmental or biological samples?

Answer:
Acetaldehyde is typically derivatized using 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone adducts, enabling sensitive detection via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Key steps include:

  • Sample Preparation : Pre-concentration via cryogenic trapping (for gaseous samples) or deproteinization (for biological matrices) to isolate acetaldehyde .
  • Derivatization : Reaction with DNPH under controlled acidic conditions (e.g., 0.35% phosphoric acid) to form acetaldehyde-DNPH hydrazone .
  • Chromatographic Separation : Reversed-phase HPLC with UV detection at 360 nm, using acetonitrile-based mobile phases to resolve hydrazones from interferents .
  • Quantification : Multi-point calibration curves with external standards, accounting for isomerization artifacts .

Basic: Why is derivatization with DNPH critical in acetaldehyde analysis?

Answer:
DNPH reacts selectively with carbonyl groups to form stable, UV-absorbing hydrazones, enhancing detection sensitivity (limits of quantification ~1 µg/m³). This method avoids volatility issues with free acetaldehyde and enables trace analysis in complex matrices like cigarette smoke or breath .

Advanced: How does isomerization of acetaldehyde hydrazone affect quantification, and what strategies mitigate this in complex matrices?

Answer:
this compound exists as two stereoisomers under acidic derivatization conditions. If only one isomer is quantified, acetaldehyde levels may be underestimated by 10–30%. Mitigation strategies :

  • Chromatographic Separation : Optimize HPLC conditions (e.g., C18 columns, acetonitrile/water gradients) to resolve both isomers .
  • Calibration Inclusion : Prepare standards in acidic acetonitrile to mimic isomer ratios in samples, ensuring both isomers are integrated during quantification .
  • Acid Concentration Control : Limit phosphoric acid to ≤0.35% (v/v) to minimize isomerization variability .

Advanced: What methodological adaptations optimize this compound derivatization in lipid-rich biological samples?

Answer:
Lipid-rich matrices require:

  • Deproteinization : Use solvents like acetonitrile to precipitate proteins and reduce matrix interference .
  • Hydrazone Stabilization : Add antioxidants (e.g., Trizma™ base) to prevent oxidation of hydrazones during extraction .
  • Artifact Prevention : Avoid high-temperature derivatization; instead, use 60°C for 30 minutes to minimize side reactions .
  • Recovery Validation : Spike samples with isotopically labeled acetaldehyde to validate extraction efficiency (70–120% recovery acceptable per EU guidelines) .

Advanced: How can this compound derivatives be applied in developing fluorescent probes for cellular studies?

Answer:
this compound serves as a protective group in probes like Ac-RAB6 to suppress false-positive signals from reactive oxygen species (e.g., hypochlorite). Key steps :

  • Probe Design : Conjugate acetaldehyde to fluorescent dyes via hydrazone linkage, ensuring selectivity for target biomolecules (e.g., pyridoxal phosphate) .
  • Validation : Compare fluorescence intensity with/without acetaldehyde protection in cellular assays to confirm specificity .

Advanced: How do matrix interferences impact this compound quantification, and how are they resolved?

Answer:
Interfering carbonyls (e.g., formaldehyde) or oxidants in tobacco smoke or breath can co-elute with this compound. Solutions :

  • LC-MS/MS Confirmation : Use tandem mass spectrometry to distinguish this compound from structural analogs .
  • Selective Trapping : Pre-treat samples with DNPH-impregnated silica cartridges to isolate carbonyls before derivatization .
  • Dilution Protocols : For high-concentration samples, dilute to fit calibration ranges and re-analyze .

Advanced: What unresolved challenges exist in standardizing this compound-based methods across laboratories?

Answer:
Key challenges include:

  • Isomer Ratio Variability : Differences in acid concentrations or reaction times across labs lead to inconsistent isomer ratios, requiring harmonized protocols .
  • Matrix Effects : Recovery rates vary in lipid-rich vs. aqueous matrices, necessitating matrix-matched calibration .
  • Inter-laboratory Reproducibility : Collaborative studies (e.g., CORESTA CRM) show ±10% variability, highlighting the need for standardized training and reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde hydrazone
Reactant of Route 2
Acetaldehyde hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.